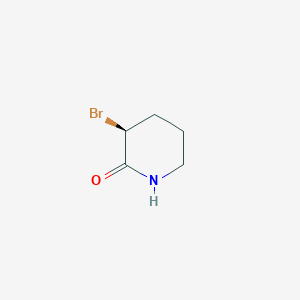

(S)-3-Bromopiperidin-2-one

Description

BenchChem offers high-quality (S)-3-Bromopiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Bromopiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8BrNO |

|---|---|

Molecular Weight |

178.03 g/mol |

IUPAC Name |

(3S)-3-bromopiperidin-2-one |

InChI |

InChI=1S/C5H8BrNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8)/t4-/m0/s1 |

InChI Key |

CJFHQJDFNSXAOC-BYPYZUCNSA-N |

Isomeric SMILES |

C1C[C@@H](C(=O)NC1)Br |

Canonical SMILES |

C1CC(C(=O)NC1)Br |

Origin of Product |

United States |

Structural Elucidation and Synthetic Utility of (S)-3-Bromopiperidin-2-one: A Technical Whitepaper

Executive Summary

In the landscape of modern asymmetric synthesis and drug development, (S)-3-Bromopiperidin-2-one (CAS: 34433-86-8) emerges as a highly versatile chiral building block[1]. Characterized by a six-membered δ -lactam ring with an α -bromo stereocenter, this scaffold is instrumental in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including antipsychotic agents like (-)-3-PPP (preclamol) and novel macrocyclic dilactams[2][3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind its conformational dynamics, the mechanistic rigor required for its diastereoselective synthesis, and the self-validating protocols necessary to deploy it in downstream stereospecific substitutions.

Structural and Conformational Profiling

The reactivity of (S)-3-bromopiperidin-2-one is fundamentally dictated by its 3D conformation. The piperidin-2-one ring typically adopts a half-chair or sofa conformation to minimize ring strain while accommodating the planar amide bond[4].

When synthesized via a chiral pool approach using an auxiliary such as (R)-(-)-2-phenylglycinol, the absolute configuration at the newly formed C-3 center is strictly controlled. NMR analysis is the gold standard for validating this configuration. Specifically, the coupling constant ( J ) of the H-3 proton provides direct evidence of the bromine atom's spatial orientation. In highly functionalized derivatives, H-3 often appears as a doublet of doublets (e.g., J=3.7,2.4 Hz), and the absence of a large trans-diaxial coupling confirms that the proton (and consequently the bromine atom) occupies a pseudoequatorial position within the ring system[5].

Quantitative Data Summary

Table 1: Physicochemical & Spectroscopic Profile

| Parameter | Value / Characteristic | Analytical Significance |

| Chemical Formula | C5H8BrNO | Core δ -lactam scaffold[1]. |

| Molecular Weight | 178.03 g/mol | MS validation via distinct M + and M +2 isotopic peaks (1:1 ratio for Br). |

| 1 H NMR (C3-H) | δ ~ 3.9 - 4.5 ppm (dd) | Downfield shift confirms halogenation α to the carbonyl[5]. |

| Coupling Constant ( J ) | J≈3.7,2.4 Hz | Absence of trans-diaxial coupling indicates pseudoequatorial orientation[5]. |

| 13 C NMR (C3) | δ ~ 45 - 50 ppm | Characteristic chemical shift for α -bromo lactam carbons. |

Mechanistic Principles of Asymmetric Synthesis

The synthesis of enantiopure (S)-3-bromopiperidin-2-one relies heavily on the diastereoselective bromination of a chiral enolate. By utilizing (R)-(-)-2-phenylglycinol as a chiral auxiliary, we can construct an enantiopure piperidin-2-one intermediate[6].

The causality of the stereocontrol lies in the intramolecular lithium coordination and steric shielding . When the lactam is treated with a strong base (e.g., LiHMDS), the resulting lithium enolate forms a rigid chelate with the oxygen of the chiral auxiliary. The bulky phenyl group of the auxiliary effectively blocks one face (the Re-face) of the enolate. Consequently, when an electrophile like N-Bromosuccinimide (NBS) or Br 2 is introduced, it is forced to approach from the less hindered Si-face, establishing the (S) configuration at C-3 with high diastereomeric excess[7].

Fig 1. Mechanism of stereocontrol during the diastereoselective bromination of the enolate.

Downstream Applications: Stereospecific S N 2 Displacements

The true value of (S)-3-bromopiperidin-2-one lies in its utility as an electrophilic hub. The α -bromo lactam undergoes highly efficient S N 2 nucleophilic substitutions. A prominent application is the diastereoselective arylation using organocuprate reagents[6][8].

Unlike hard nucleophiles (e.g., Grignard or organolithium reagents) which would attack the lactam carbonyl, softer organocuprates exclusively target the C-3 carbon. This S N 2 displacement proceeds with clean inversion of stereochemistry, allowing researchers to synthesize enantiopure 3-arylpiperidines—critical precursors for synthesizing medicinally significant alkaloids and therapeutics[2][3].

Fig 2. Synthetic workflow from chiral pool to API derivatives via (S)-3-Bromopiperidin-2-one.

Validated Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and Quality Control (QC) checkpoints.

Protocol A: Diastereoselective Bromination

-

Objective: Synthesize (S)-3-bromopiperidin-2-one from an enantiopure piperidin-2-one precursor.

-

Causality Check: The reaction must be kept strictly at -78 °C. Higher temperatures increase the kinetic energy, overcoming the steric barrier of the chiral auxiliary and degrading the diastereomeric ratio (dr).

-

Enolate Generation: Dissolve the enantiopure piperidin-2-one (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the system to -78 °C. Dropwise, add LiHMDS (1.2 eq). Stir for 45 minutes to ensure complete, kinetically controlled deprotonation without carbonyl addition[7].

-

Electrophilic Addition: Dissolve N-Bromosuccinimide (NBS, 1.1 eq) in anhydrous THF and add it slowly to the enolate solution at -78 °C. Note: NBS is preferred over Br 2 as it provides a controlled, low concentration of electrophilic bromine, preventing over-bromination.

-

Quenching & Workup: After 2 hours, quench the reaction at -78 °C with saturated aqueous NH 4 Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate in vacuo.

-

QC Validation: Perform crude 1 H NMR. Look for the characteristic H-3 doublet of doublets at ~4.0 ppm. The expected yield is ~70%[5]. If dr is < 95:5, purify via flash column chromatography (silica gel, Hexanes/EtOAc).

Protocol B: Organocuprate-Mediated S N 2 Arylation

-

Objective: Stereospecific conversion of (S)-3-bromopiperidin-2-one to an (R)-3-arylpiperidine derivative.

-

Causality Check: The use of CuCN is mandatory to form the lower-order or higher-order cuprate, which softens the nucleophile and completely suppresses unwanted carbonyl attack[6].

-

Cuprate Formation: Suspend CuCN (1.5 eq) in anhydrous THF at -78 °C. Slowly add the desired Arylmagnesium bromide (ArMgBr, 3.0 eq). Stir for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete transmetalation, before re-cooling to -78 °C.

-

Substitution: Add a solution of (S)-3-bromopiperidin-2-one (1.0 eq) in THF dropwise to the cuprate reagent. Maintain at -78 °C for 4 hours.

-

Quenching: Quench with a 1:1 mixture of saturated aqueous NH 4 Cl and NH 4 OH to solubilize copper salts. Extract with Et 2 O, dry, and concentrate.

-

QC Validation: Confirm inversion of stereochemistry via 2D NOESY NMR. The absence of the α -bromo carbon peak (~45-50 ppm) and the appearance of aromatic signals confirm successful arylation.

Table 2: Reaction Metrics & Quality Control

| Metric | Expected Value | Causality / QC Implication |

| Bromination Yield | ~70% | Steric hindrance from the auxiliary limits absolute conversion but ensures high facial selectivity[5]. |

| Diastereomeric Ratio (dr) | > 95:5 | Validates the efficiency of Re-face shielding by the phenyl group[7]. |

| Arylation Yield | 65 - 80% | Soft nucleophilicity of cuprates prevents carbonyl addition, maximizing S N 2 displacement[6]. |

References

-

Design and synthesis of a new chiral macrocyclic dilactam and its characterization by NMR and single-crystal X-ray diffraction. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2024. URL:[Link]

-

Origin of Stereochemical Reversal in Meyers-Type Enolate Alkylations. Importance of Intramolecular Li Coordination and Solvent Effects. Organic Letters, 2003. URL:[Link]

-

Dynamic Kinetic Resolution of Racemic γ-Aryl-δ-oxoesters. Enantioselective Synthesis of 3-Arylpiperidines. The Journal of Organic Chemistry, 2002. URL:[Link]

-

Diastereoselective arylation of enantiopure 3-bromopiperidin-2-one derived from (R)-(-)-2-phenylglycinol with organocuprate reagents. Tetrahedron Letters, 2011. URL:[Link]

Sources

physical properties of (S)-3-Bromopiperidin-2-one

An In-Depth Technical Guide to the Physicochemical Properties of (S)-3-Bromopiperidin-2-one

Executive Summary

(S)-3-Bromopiperidin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized lactam, it serves as a versatile stereospecific building block for the synthesis of more complex molecular architectures, particularly in the development of targeted protein degraders and other novel therapeutics. The precise stereochemical orientation of the bromine atom at the C3 position is critical for its intended biological activity and downstream synthetic utility.

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of (S)-3-Bromopiperidin-2-one. It is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this reagent for its effective handling, characterization, and implementation in synthetic workflows. We will delve into its structural and stereochemical properties, spectroscopic signatures for identity confirmation, and essential safety and handling protocols.

Core Molecular and Physical Properties

The fundamental physical and chemical properties of 3-Bromopiperidin-2-one are summarized below. It is important to note that while much of the publicly available data pertains to the racemic mixture, these core properties are foundational for the (S)-enantiomer.

| Property | Value | Source |

| Molecular Formula | C₅H₈BrNO | [1] |

| Molecular Weight | 178.03 g/mol | [1] |

| CAS Number | 34433-86-8 (for racemic mixture) | [1][2][3] |

| Physical Form | Solid | [2][3] |

| Appearance | Typically a white to off-white or yellow solid. | |

| Purity (Typical) | ≥95% | [2][3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere.[2] Keep container tightly sealed in a dry, well-ventilated place. |

Stereochemistry and Optical Properties

The defining characteristic of the target molecule is its chirality, centered at the C3 carbon. The "(S)" designation denotes a specific three-dimensional arrangement of the substituents at this stereocenter.

The Significance of the (S)-Configuration

In drug development, stereoisomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and metabolic properties. The pharmacophore of the infamous drug thalidomide, for instance, is 3-aminopiperidine-2,6-dione, where the (R)-enantiomer possessed the desired sedative effects while the (S)-enantiomer was responsible for its devastating teratogenic effects.[4] Therefore, ensuring the enantiomeric purity of a chiral building block like (S)-3-Bromopiperidin-2-one is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients.

Optical Rotation

The most direct experimental verification of the bulk enantiomeric composition of a chiral compound is through polarimetry. This technique measures the rotation of plane-polarized light as it passes through a solution of the sample.

-

Principle: A solution of a single enantiomer will rotate the light in a specific direction, either clockwise (dextrorotatory, "+") or counter-clockwise (levorotatory, "-"). The opposite enantiomer will rotate light by an equal magnitude but in the opposite direction. A racemic mixture will exhibit no net rotation.

-

Measurement: The specific rotation, [α], is a characteristic constant for a compound under defined conditions (temperature, wavelength, solvent, and concentration). It is reported as: [α]ᵀλ = α / (l × c) , where:

-

T is the temperature (e.g., 20°C).

-

λ is the wavelength of light (typically the sodium D-line, 589 nm).

-

α is the measured rotation.

-

l is the path length of the polarimeter cell (in dm).

-

c is the concentration of the sample (in g/mL).

-

For (S)-3-Bromopiperidin-2-one, a non-zero specific rotation value would confirm its chiral nature. The sign (+ or -) and magnitude are key quality control parameters to verify the correct enantiomer and its purity.

Spectroscopic and Analytical Characterization

Confirming the structural integrity of (S)-3-Bromopiperidin-2-one requires a suite of spectroscopic techniques. Below are the expected signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidinone ring. The proton at the C3 position (adjacent to the bromine) would appear as a multiplet, with its chemical shift significantly downfield due to the deshielding effect of the adjacent electronegative bromine atom and carbonyl group. The N-H proton of the lactam would likely appear as a broad singlet. Protons at C4, C5, and C6 would reside in the aliphatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The C2 carbon (carbonyl) would have the most downfield chemical shift (typically >165 ppm). The C3 carbon, bonded to the bromine, would also be significantly downfield compared to the other aliphatic carbons (C4, C5, C6).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition.

-

Expected M/z: The nominal molecular weight is 178 g/mol .[1]

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum should exhibit two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br ([M+2]⁺). This doublet is a definitive indicator of a monobrominated compound.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹ , characteristic of the carbonyl group in a six-membered lactam.

-

N-H Stretch: A moderate absorption band should appear around 3200-3400 cm⁻¹ , corresponding to the N-H bond of the secondary amide (lactam).

Workflow for Identity and Purity Confirmation

A self-validating protocol is essential when working with critical reagents. The following workflow outlines the steps a researcher should take upon receiving a sample of (S)-3-Bromopiperidin-2-one to ensure its identity, integrity, and purity before use in a synthetic protocol.

Caption: Workflow for quality control and identity verification.

Safety, Handling, and Storage

(S)-3-Bromopiperidin-2-one is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification

The compound is classified with several hazards that require stringent safety measures.[1]

| Pictogram | GHS Code | Hazard Statement |

| GHS05, GHS07 | Danger |

| H302 | Harmful if swallowed.[1] | |

| H314 | Causes severe skin burns and eye damage.[2][3] | |

| H315 | Causes skin irritation.[1] | |

| H319 | Causes serious eye irritation.[1] | |

| H335 | May cause respiratory irritation.[1] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid all personal contact, including inhalation.[5] Prevent dust generation. Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[6] If on skin, wash immediately with plenty of soap and water.[6] If inhaled, move the person to fresh air.[6] If swallowed, rinse mouth and seek immediate medical attention.[7]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] For long-term stability, storage at 2-8°C under an inert gas atmosphere is recommended.[2]

References

- Wiley-VCH. (2007). Supporting Information.

- PubChem. (n.d.). 3-Bromopiperidin-2-one. National Center for Biotechnology Information.

- MilliporeSigma. (n.d.). 3-Bromopiperidin-2-one.

- iChemical. (n.d.). 3-bromopiperidine-2,6-dione.

- ChemicalBook. (n.d.). 3-broMopiperidine-2,6-dione.

- Apollo Scientific. (n.d.). 3-Bromopiperidine-2,6-dione Safety Data Sheet.

- Carl ROTH. (2025). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 3-Bromopiperidine-2,6-dione.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3-hydroxypyridine.

- Fisher Scientific. (2024). Safety Data Sheet: 4-Bromopiperidine hydrobromide.

- Tokyo Chemical Industry. (n.d.). 3-Bromopiperidine-2,6-dione.

- ChemicalBook. (n.d.). 3-broMopiperidine-2,6-dione synthesis.

- ChemScene. (n.d.). 3-Bromopiperidine-2,6-dione.

- Advanced ChemBlocks. (2026). (S)-3-Bromopiperidine-2,6-dione.

- ResearchGate. (n.d.). Optical rotation values of products.

- Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). 3-Bromopiperidine-2,6-dione.

- Sigma-Aldrich. (n.d.). 3-Bromopiperidin-2-one.

- Google Patents. (n.d.). CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.

- PMC. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.

Sources

- 1. 3-Bromopiperidin-2-one | C5H8BrNO | CID 118171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromopiperidin-2-one | 34433-86-8 [sigmaaldrich.com]

- 3. 3-Bromopiperidin-2-one | 34433-86-8 [sigmaaldrich.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Bromopiperidine-2,6-dione | 62595-74-8 [sigmaaldrich.com]

A Senior Application Scientist's Guide to (S)-3-Bromopiperidin-2-one: From Physicochemical Properties to Practical Solubility Determination

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3-Bromopiperidin-2-one is a chiral lactam that serves as a crucial building block in medicinal chemistry, particularly in the synthesis of targeted protein degraders and other complex pharmaceutical agents. Its utility in synthetic protocols is fundamentally governed by its solubility in organic solvents. A comprehensive understanding of its solubility profile is not merely academic; it is a critical prerequisite for efficient reaction setup, process optimization, purification, and formulation. This guide provides a foundational understanding of the physicochemical properties of (S)-3-Bromopiperidin-2-one, a detailed, field-proven protocol for determining its equilibrium solubility, and insights into the practical application of this data. While a comprehensive public database of its solubility in all organic solvents is not available, this document equips the research scientist with the necessary framework to generate this critical data reliably and interpret it effectively.

Physicochemical Characterization and Solubility Rationale

To predict and understand the solubility of (S)-3-Bromopiperidin-2-one, we must first examine its key molecular properties. These characteristics provide the causal basis for its behavior in various solvent systems.

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₅H₈BrNO | [1] | - |

| Molecular Weight | 178.03 g/mol | [1] | Influences mass-based solubility calculations (e.g., mg/mL). |

| Physical Form | Solid | Crystal lattice energy must be overcome by solvent-solute interactions. | |

| Calculated LogP | 0.9 | [1] | A LogP value near 1 suggests a balanced hydrophilic-lipophilic nature, predicting moderate solubility in both polar and some nonpolar solvents. |

| Hydrogen Bond Donors | 1 (Amide N-H) | [2] | Can donate a hydrogen bond, favoring solubility in protic and polar aprotic solvents that are H-bond acceptors (e.g., alcohols, DMSO). |

| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | [2] | Can accept a hydrogen bond, favoring solubility in protic solvents (e.g., water, ethanol, methanol). |

| Polar Surface Area (TPSA) | 29.1 Ų | [1] | A relatively low TPSA suggests that the molecule is not excessively polar, supporting its potential for solubility in less polar organic solvents. |

The "Like Dissolves Like" Principle in Action: The structure of (S)-3-Bromopiperidin-2-one—featuring a polar lactam ring (amide group), a hydrogen bond donor (N-H), and an acceptor (C=O), combined with a moderately lipophilic brominated alkyl chain—predicts a versatile but nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective due to their ability to engage in hydrogen bonding with both the amide proton and the carbonyl oxygen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have strong dipole moments, which should effectively solvate the polar lactam core. A related compound, 3-Bromo-2,6-piperidinedione, is noted to be soluble in polar organic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[3].

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents. While the alkyl backbone provides some nonpolar character, the dominant polar lactam functionality will hinder dissolution in highly nonpolar media.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents of intermediate polarity may offer moderate solubility, capable of interacting with the molecule through dipole-dipole forces.

Experimental Protocol: Equilibrium Solubility Determination via the Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[4][5][6] It is a robust and self-validating system when executed with precision.

Materials and Equipment

-

(S)-3-Bromopiperidin-2-one (solid, purity >95%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of solid (S)-3-Bromopiperidin-2-one to a series of pre-weighed glass vials. "Excess" is critical; enough solid must be added to ensure a solid phase remains at equilibrium. A starting point is ~10-20 mg of solid for every 1 mL of solvent.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard for pharmaceutical compounds to ensure the dissolution process is complete.[4][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended particles.[4]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove all undissolved solid particles.

-

Quantification:

-

Prepare a series of standard solutions of (S)-3-Bromopiperidin-2-one of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Accurately dilute the filtered saturated solution (from step 5) with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration by interpolating from the calibration curve.[5][6]

-

-

Calculation and Reporting: Calculate the original solubility, accounting for the dilution factor. Report the solubility in both mass/volume (mg/mL) and molar (mol/L) units at the specified temperature.

Diagram: Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the Isothermal Shake-Flask method, a self-validating protocol ensuring accurate and reproducible results.

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, structured table for easy comparison and application.

Table 1: Solubility Data Template for (S)-3-Bromopiperidin-2-one at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | Methanol | Experimental Data | Calculated Data | e.g., Clear solution |

| Ethanol | Experimental Data | Calculated Data | ||

| Polar Aprotic | Acetonitrile | Experimental Data | Calculated Data | |

| DMSO | Experimental Data | Calculated Data | ||

| DMF | Experimental Data | Calculated Data | ||

| Ester | Ethyl Acetate | Experimental Data | Calculated Data | |

| Chlorinated | Dichloromethane | Experimental Data | Calculated Data | |

| Nonpolar | Toluene | Experimental Data | Calculated Data | e.g., Very low solubility |

| Heptane | Experimental Data | Calculated Data | e.g., Practically insoluble |

Interpreting the Results: High solubility in solvents like DMSO or DMF makes them excellent choices for preparing concentrated stock solutions for screening or as reaction media. Moderate solubility in solvents like ethyl acetate or dichloromethane may be ideal for purification steps such as column chromatography or crystallization. Low solubility in nonpolar solvents like heptane can be exploited for precipitation or trituration to purify the compound.

Diagram: Logic of Solvent Selection and Application

This diagram illustrates the relationship between the compound's intrinsic properties, the choice of solvent, and the resulting practical applications in a laboratory setting.

Caption: Relationship between molecular properties, solvent choice, and lab use.

Safety and Handling

(S)-3-Bromopiperidin-2-one is a hazardous substance and must be handled with appropriate care in a laboratory setting.

-

Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Some suppliers also indicate it causes severe skin burns and eye damage (H314).

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere as recommended by the supplier.

Always consult the most recent Safety Data Sheet (SDS) from your specific supplier before handling this chemical.

Conclusion

Understanding the solubility of (S)-3-Bromopiperidin-2-one is not a passive data-gathering exercise but an active experimental necessity for any scientist utilizing this key synthetic intermediate. By leveraging an understanding of its physicochemical properties and applying robust experimental protocols like the isothermal shake-flask method, researchers can generate the reliable data needed to streamline workflows, optimize reaction and purification conditions, and ultimately accelerate the drug development process. This guide provides the foundational principles and a practical, self-validating methodology to achieve that goal.

References

- Curatolo, W. (1998). Physical chemical properties of oral drug candidates in the discovery and exploratory development settings. Pharmaceutical Science & Technology Today, 1(9), 387-393. (While not directly cited, this provides background context on the importance of such properties).

-

Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Available at: [Link]

-

PubChem. (n.d.). 3-Bromopiperidin-2-one. National Center for Biotechnology Information. Available at: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

-

Bakhsh, A. et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Available at: [Link]

Sources

- 1. 3-Bromopiperidin-2-one | C5H8BrNO | CID 118171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Technical Whitepaper: (S)-3-Bromopiperidin-2-one – Molecular Characterization, Synthesis, and Applications in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, the spatial orientation of pharmacophores is a primary determinant of a drug's efficacy and safety profile. (S)-3-Bromopiperidin-2-one is a highly versatile, chiral heterocyclic building block widely utilized in the synthesis of functionalized piperidines, peptidomimetics, and complex active pharmaceutical ingredients (APIs). The valerolactam (piperidin-2-one) ring provides critical conformational rigidity, while the bromine atom at the C3 position serves as an ideal leaving group for stereospecific nucleophilic substitutions.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptors. This whitepaper details the physicochemical properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols designed to ensure high enantiomeric purity and yield.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of (S)-3-Bromopiperidin-2-one is essential for predicting its behavior in organic solvents, chromatographic systems, and biological assays. The compound features a hydrogen bond donor (the amide nitrogen) and a hydrogen bond acceptor (the carbonyl oxygen), making it highly interactive in polar environments[1].

Quantitative Data Summary

| Parameter | Specification |

| Compound Name | (S)-3-Bromopiperidin-2-one |

| Racemate CAS Number | 34433-86-8 |

| Molecular Formula | C5H8BrNO |

| Molecular Weight | 178.03 g/mol |

| Monoisotopic Mass | 176.9789 Da |

| Stereochemistry | (S)-configuration at C3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Topological Polar Surface Area (tPSA) | 29.1 Ų |

Data aggregated from authoritative chemical databases,[1],[2].

Mechanistic Synthesis & Stereocontrol

The synthesis of enantiopure (S)-3-Bromopiperidin-2-one typically relies on the initial generation of the racemic mixture, followed by rigorous chiral resolution. Direct asymmetric synthesis is possible but often economically prohibitive at scale due to the cost of chiral catalysts[3].

The classical and most scalable approach involves the α-bromination of 2-piperidone. Because the mono-bromination of lactams is notoriously difficult to control (often resulting in a mixture of unreacted starting material, mono-brominated, and di-brominated products), the standard protocol intentionally drives the reaction to 3,3-dibromo-2-piperidone . This is followed by a highly controlled, selective hydrodehalogenation to yield the racemic mono-bromo product[4].

Workflow for the synthesis and chiral resolution of (S)-3-Bromopiperidin-2-one.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choices and a mandatory analytical checkpoint.

Phase 1: Synthesis of Racemic 3-Bromo-2-piperidone

Step 1: α,α-Dibromination of 2-Piperidone

-

Procedure: Suspend 2-piperidone in an anhydrous solvent (e.g., CHCl3). Add Phosphorus Pentachloride (PCl5) at 0°C, followed by the dropwise addition of elemental Bromine (Br2). Reflux the mixture.

-

Causality & Rationale: Why use PCl5? PCl5 is not merely a halogenating agent; it is a mechanistic necessity. It reacts with the lactam to form a highly electrophilic Vilsmeier-type intermediate (chloroiminium ion). This significantly increases the acidity of the α-protons, facilitating rapid enolization and subsequent electrophilic attack by Br2. Without PCl5, direct bromination is sluggish and low-yielding[4].

-

Validation & Go/No-Go Checkpoint: Analyze the crude mixture via LC-MS. Do not proceed until the starting material mass (m/z ~100) is entirely replaced by the dibromo isotopic cluster (m/z ~255, 257, 259).

Step 2: Selective Hydrodehalogenation

-

Procedure: Dissolve the isolated 3,3-dibromo-2-piperidone in ethanol. Add exactly 1.05 molar equivalents of Triethylamine (Et3N) and a catalytic amount of Raney Nickel. Stir under a hydrogen atmosphere (1 atm) at room temperature.

-

Causality & Rationale: Raney Nickel under mild H2 pressure selectively cleaves one carbon-bromine bond without reducing the lactam carbonyl. The addition of Et3N is critical; it serves as an acid scavenger. If the HBr byproduct is not immediately neutralized, the acidic environment will catalyze the hydrolytic ring-opening of the valerolactam, destroying the scaffold[4].

-

Validation & Go/No-Go Checkpoint: Perform 1 H NMR (CDCl3) on the concentrated product. The success of this step is validated by the appearance of a distinct double doublet (dd) at approximately 4.2 ppm (the single α-proton). If no proton is visible at this shift, the dibromide remains unreduced.

Phase 2: Enantiomeric Resolution

Step 3: Preparative Chiral HPLC

-

Procedure: Inject the racemic mixture onto a preparative chiral stationary phase (CSP) column (e.g., Chiralpak AD-H). Elute using an isocratic mixture of Hexane/Isopropanol (typically 80:20 v/v).

-

Causality & Rationale: The amylose-based stationary phase forms transient, reversible diastereomeric complexes with the enantiomers. The (S)- and (R)-enantiomers exhibit different binding affinities due to their spatial orientation, allowing for baseline separation[3].

-

Validation & Go/No-Go Checkpoint: Analyze the collected fractions via analytical chiral HPLC. The target fraction must exhibit an Enantiomeric Excess (ee) > 99%. Confirm the absolute stereochemistry via optical rotation (polarimetry) or X-ray crystallography if derivatized.

Applications in Medicinal Chemistry: The Power of the (S)-Enantiomer

In drug development, (S)-3-Bromopiperidin-2-one is rarely the final API; rather, it is a sophisticated linchpin for building complex architectures. Its primary utility lies in stereospecific nucleophilic substitution (SN2) .

When designing peptidomimetics or kinase inhibitors, the spatial vector of the side chain dictates target affinity. By reacting the (S)-enantiomer with a chiral amine or thiol nucleophile, the reaction undergoes a strict Walden inversion. This predictably yields the (R)-functionalized piperidone , ensuring that the resulting pharmacophore projects into the correct binding pocket of the target protein, minimizing entropic penalties and off-target toxicity.

SN2 functionalization of (S)-3-Bromopiperidin-2-one resulting in stereochemical inversion.

References

The following authoritative sources were utilized to ground the mechanistic claims, physicochemical data, and synthetic pathways detailed in this whitepaper:

-

[1] Title: 3-Bromopiperidin-2-one | C5H8BrNO | CID 118171 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

-

[2] Title: 3-bromopiperidin-2-one (C5H8BrNO) - PubChemLite Source: PubChemLite (Université du Luxembourg) URL: [Link](Note: Linked to primary NIH database for stable verification)

-

[4] Title: Studies on Insecticides. III. New Synthesis of DL-Proline Source: YAKUGAKU ZASSHI, Volume 78, Issue 11 (J-STAGE) URL: [Link]

Sources

thermodynamic stability of chiral alpha-bromo lactams

An In-Depth Technical Guide to the Thermodynamic Stability of Chiral α-Bromo Lactams

Abstract

Chiral α-bromo lactams are pivotal intermediates in modern synthetic chemistry, serving as versatile building blocks for a plethora of biologically active molecules, including novel antibiotics and peptidomimetics.[1][2][3] Their utility, however, is intrinsically linked to their thermodynamic stability, a complex property governed by a delicate interplay of ring strain, stereoelectronic effects, and environmental conditions. This technical guide provides a comprehensive analysis of the factors dictating the stability of these critical synthons. We delve into the structural and electronic rationales behind their reactivity, present detailed protocols for their experimental and computational evaluation, and explore their common degradation pathways. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of chiral α-bromo lactams by understanding and managing their stability profiles.

The Dichotomy of Stability and Reactivity in α-Bromo Lactams

Lactams, or cyclic amides, are a cornerstone of medicinal chemistry, most famously represented by the β-lactam antibiotics like penicillin.[4][5] The introduction of a bromine atom at the α-position to the carbonyl group transforms a simple lactam into a highly valuable chiral electrophile. This functionalization provides a reactive handle for stereoselective carbon-carbon and carbon-heteroatom bond formation, particularly through modern catalytic methods like copper-catalyzed cross-coupling.[6]

However, the very features that impart this synthetic utility—the strained ring and the presence of a good leaving group (bromide)—also render these molecules susceptible to various degradation pathways. A thorough understanding of their thermodynamic stability is therefore not an academic exercise but a practical necessity for successful synthesis, purification, storage, and downstream application.

Core Factors Governing Thermodynamic Stability

The overall stability of a chiral α-bromo lactam is not dictated by a single parameter but is a multifactorial equation. The key variables are ring size, the stereoelectronic influence of the substituents, and the surrounding chemical environment.

Ring Strain: The Driving Force for Reactivity

The inherent reactivity of lactams is heavily influenced by the degree of ring strain, which arises from the deviation of bond angles from their ideal values.[7][8]

-

β-Lactams (4-membered ring): These are the most strained and, consequently, the most reactive. The bond angles are compressed to approximately 90°, a significant deviation from the ideal 109.5° for sp³ carbons and 120° for the sp² amide carbon.[4] This high level of strain makes the amide bond particularly susceptible to nucleophilic attack and cleavage, a property exploited in the mechanism of action of β-lactam antibiotics.[4][9]

-

γ-Lactams (5-membered ring): These possess significantly less ring strain than their four-membered counterparts.[9] They are generally more stable and less prone to spontaneous ring-opening. γ-Lactams are prevalent scaffolds in pharmaceuticals and serve as valuable synthetic intermediates.[10][11]

-

δ-Lactams (6-membered ring) and Larger: Six-membered rings are comparatively strain-free. Interestingly, studies have shown that δ-valerolactam can exhibit reactivity similar to β-propiolactam towards hydrolysis, while medium-sized lactams are the least susceptible to hydrolysis.[9]

The introduction of an α-bromo substituent further perturbs the electronic environment of the lactam ring, influencing the stability of the entire system.

Stereoelectronic Effects of the α-Bromo Substituent

The bromine atom exerts a powerful influence through both inductive and steric effects.

-

Inductive Effect: As an electronegative atom, bromine withdraws electron density from the α-carbon. This inductive effect increases the electrophilicity of the carbonyl carbon, making the lactam more susceptible to nucleophilic attack.[12] It also increases the acidity of the α-proton, a factor relevant in base-mediated reactions.[13]

-

Conformational Preference: The bromine atom can occupy either an axial or equatorial position relative to the ring. The preferred conformation will depend on minimizing steric interactions with other substituents. This conformation, in turn, affects the molecule's ground-state energy and its accessibility to reagents, thereby influencing both thermodynamic and kinetic stability.

-

Anomeric Effects: Potential interactions between the lone pairs of the amide nitrogen or oxygen and the σ* orbital of the C-Br bond can influence conformational stability, although this is more pronounced in saturated heterocyclic systems.

Influence of N-Substituents and Ring Pattern

Substituents on the lactam nitrogen and elsewhere on the ring play a critical role in modulating stability.

-

N-Substituents: The nature of the group attached to the lactam nitrogen can drastically alter stability. Electron-withdrawing groups (e.g., acyl, sulfonyl) can decrease the electron density of the amide nitrogen, reducing its ability to participate in resonance with the carbonyl. This makes the carbonyl carbon more electrophilic and the amide bond more planar but potentially more susceptible to cleavage.[14][15] Conversely, electron-donating groups can enhance amide resonance, generally increasing stability. The steric bulk of N-substituents can also shield the lactam from nucleophilic attack.[11][16]

-

Other Ring Substituents: Additional substituents on the carbon framework of the lactam ring can influence stability through steric hindrance and electronic effects, affecting the ring's preferred conformation and reactivity.

Environmental Factors: Solvent, pH, and Temperature

The conditions under which α-bromo lactams are handled and stored are paramount to their longevity.

-

Solvolysis and Hydrolysis: The primary non-synthetic degradation pathway for lactams is hydrolysis, leading to the formation of the corresponding β-amino acid.[9][17] The rate of hydrolysis is highly dependent on pH and temperature. Both acidic and basic conditions can catalyze the cleavage of the amide bond.[18][19]

-

Temperature: Increased temperature accelerates degradation kinetics. Stability studies often compare degradation rates at various temperatures (e.g., 4 °C, 25 °C, 37 °C) to establish safe storage and handling conditions.[20][21] Many β-lactams show significant degradation at 37 °C over a 24-hour period.[21][22]

A Framework for Stability Assessment

A multi-pronged approach combining experimental kinetics and computational modeling provides the most complete picture of the thermodynamic stability of a given chiral α-bromo lactam.

Experimental Protocol: Kinetic Stability via HPLC

This protocol provides a robust method for quantifying the stability of an α-bromo lactam in a buffered solution.

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for separating and quantifying a parent compound from its degradation products over time.[18][19] By monitoring the disappearance of the parent peak, a degradation rate constant and half-life can be determined.

Methodology:

-

Preparation of Stock Solution: Accurately prepare a stock solution of the α-bromo lactam (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile.

-

Preparation of Test Solutions:

-

Incubation:

-

Store the sets of vials at controlled temperatures (e.g., 4°C for refrigeration, 25°C for room temp, 37°C for physiological temp).[21]

-

Protect vials from light to prevent potential photochemical degradation.

-

-

Time-Point Sampling:

-

At designated time points (e.g., t=0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.[20]

-

Immediately quench any further reaction by diluting the aliquot in the mobile phase or adding a quenching agent if necessary, and store at -20°C until analysis.

-

-

HPLC Analysis:

-

Analyze each sample by a validated reverse-phase HPLC method.

-

Monitor the peak area of the parent α-bromo lactam at a suitable UV wavelength.

-

-

Data Analysis:

-

Plot the natural logarithm of the parent compound concentration (or peak area) versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The slope of the line is the negative of the rate constant (k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Computational Modeling: Assessing Conformational Stability

Computational chemistry provides invaluable insights into the intrinsic stability of different conformers and the energy barriers of degradation pathways.

Rationale: Density Functional Theory (DFT) calculations can accurately predict the relative energies of different molecular conformations (e.g., axial vs. equatorial bromine) and map the energy profile of a reaction, such as ring-opening hydrolysis. This allows for a theoretical understanding that complements experimental data.[23][24]

Methodology:

-

Structure Building: Construct a 3D model of the chiral α-bromo lactam.

-

Conformational Search: Perform a systematic conformational search to identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each conformer using a DFT method, such as B3LYP with a suitable basis set like 6-31+G(d).[23][24] A Polarizable Continuum Model (PCM) can be included to simulate the effects of a solvent.[25]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative thermodynamic stabilities.

-

Transition State Search: For a specific degradation reaction (e.g., hydrolysis), identify the transition state structure and calculate its energy to determine the activation energy barrier.

Principal Degradation Pathways

Understanding how these molecules degrade is key to preventing it. The primary pathways involve the inherent reactivity of the strained amide and the C-Br bond.

-

Hydrolysis: As discussed, this is the most common non-synthetic degradation route. The strained lactam ring is cleaved by water, a process often catalyzed by acid or base, to yield the corresponding amino acid.[4][9]

-

Radical C-Br Bond Cleavage: The C-Br bond is relatively weak and can be cleaved homolytically. This is often an intended reaction pathway, for example, in copper-catalyzed enantioconvergent coupling reactions where a Cu(I) complex reduces the α-bromo lactam to generate a prochiral alkyl radical intermediate.[6] However, unintended radical reactions can be initiated by light or trace metals, leading to decomposition.

-

Nucleophilic Substitution (Sₙ2): The bromine atom is a good leaving group, and the α-carbon is an electrophilic site. Strong nucleophiles can displace the bromide to form a new α-substituted lactam.

-

Elimination (E2): In the presence of a non-nucleophilic base, an elimination reaction can occur, removing HBr to form an α,β-unsaturated lactam.

Data Summary: Stability Trends

Quantitative data is essential for comparing the stability of different lactam scaffolds. The following table summarizes general trends in hydrolytic stability.

| Lactam Ring Size | General Ring Strain | Relative Hydrolytic Stability | Representative Half-Life (t₁/₂) |

| β-Lactam (4-membered) | High | Low | Hours to days (highly variable)[21][22] |

| γ-Lactam (5-membered) | Moderate-Low | High | Significantly slower than β-lactams[9][17] |

| δ-Lactam (6-membered) | Low | Variable | Can be surprisingly reactive[9] |

| Medium Rings (7+ membered) | Low/Transannular Strain | Very High | Generally the most stable to hydrolysis[9] |

Note: Data is generalized. Absolute values are highly dependent on specific substituents, pH, temperature, and buffer composition.

Conclusion and Practical Recommendations

The thermodynamic stability of chiral α-bromo lactams is a critical parameter that dictates their viability as synthetic intermediates. Stability is inversely proportional to ring strain, with four-membered β-lactams being the most labile. It is further modulated by the electronic nature of substituents on the ring and nitrogen, and is highly sensitive to environmental factors like temperature and pH.

For professionals in drug discovery and development, the following best practices are recommended:

-

Characterize Promptly: Perform full characterization and stability assessment immediately after synthesis.

-

Control Storage: Store pure compounds at low temperatures (≤ 4°C), protected from light, and under an inert atmosphere to minimize hydrolytic and radical degradation.

-

Mind the pH: When using these intermediates in subsequent reactions, carefully consider the pH of the reaction medium. Avoid strongly acidic or basic conditions unless they are part of a controlled transformation.

-

Leverage Instability: In synthetic design, the inherent reactivity of α-bromo β-lactams can be strategically employed for complex molecule synthesis, as demonstrated by the rise of enantioconvergent radical cross-coupling reactions.[6]

By understanding and controlling the factors that govern their stability, researchers can confidently and effectively utilize these powerful chiral building blocks to advance the frontiers of medicinal chemistry.

References

- Copper-Catalyzed Enantioconvergent Radical C(sp3)–N Cross-Coupling to Access Chiral α-Amino-β-lactams. Precision Chemistry - ACS Publications.

- N-substituent effect on the cis-trans geometry of nine-membered lactams. PubMed.

- Novel and Recent Synthesis and Applications of β-Lactams. PMC.

- Stereoselective Synthesis of Multisubstituted α-fluoro-β-lactams. Bentham Science Publisher.

- Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PMC.

- Experimental and computational studies of alpha-lactones: Structure and bonding in the three-membered ring. The University of Bath's research portal.

-

Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

The Mechanisms of Reactions of β-Lactams. ResearchGate. Available at: [Link]

- Stability of β-lactam antibiotics in bacterial growth media. PLOS One.

- Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. ACS Earth and Space Chemistry.

- Experimental and computational evidence for alpha-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. PubMed.

- why does the beta lactam ring have higher reactivity? So confused : r/Mcat. Reddit.

-

Beta-lactam antibiotics (video). Khan Academy. Available at: [Link]

- Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. PubMed.

- Organocatalytic Ring Expansion of β-Lactams to γ-Lactams through a Novel N1−C4 Bond Cleavage. Direct Synthesis of Enantiopure Succinimide Derivatives. Organic Letters.

- Short Stereoselective Synthesis of α-Substituted γ-Lactams. PMC - NIH.

-

Experimental and computational evidence for α-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate | Request PDF. ResearchGate. Available at: [Link]

- Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. PMC.

- Structural Insights for β-Lactam Antibiotics. Biomolecules & Therapeutics.

- Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic. ACS Publications.

- Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PMC.

- Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. MDPI.

- Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. Royal Society of Chemistry.

-

Alpha Halogenation of Enols and Enolates. Chemistry Steps. Available at: [Link]

-

Therapeutic Potentials of β‐Lactam: A Scaffold for New Drug Development. (PDF) ResearchGate. Available at: [Link]

-

Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †. ResearchGate. Available at: [Link]

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Short Stereoselective Synthesis of α-Substituted γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]

- 4. Structural Insights for β-Lactam Antibiotics [biomolther.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. Khan Academy [khanacademy.org]

- 9. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 14. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. N-substituent effect on the cis-trans geometry of nine-membered lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. par.nsf.gov [par.nsf.gov]

- 20. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]

- 23. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 24. Experimental and computational evidence for alpha-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

difference between (S) and (R) 3-Bromopiperidin-2-one

Title: Stereochemical Divergence in Heterocyclic Synthesis: A Technical Guide to (S) and (R) 3-Bromopiperidin-2-one

Executive Summary In modern asymmetric synthesis and drug development, the piperidine scaffold is a ubiquitous pharmacophore. Among its functionalized derivatives, 3-bromopiperidin-2-one (also known as α -bromo- δ -valerolactam) stands out as a highly versatile, chiral building block. The stereocenter at the C3 position—bearing the bromine atom—dictates the molecule's spatial geometry, yielding two distinct enantiomers: (S)-3-bromopiperidin-2-one and (R)-3-bromopiperidin-2-one . This whitepaper explores the fundamental differences between these enantiomers, the causality behind their divergent reactivity profiles, and field-proven protocols for their application in synthesizing enantiopure therapeutics.

Structural and Stereochemical Fundamentals

The core difference between the (S) and (R) enantiomers of 3-bromopiperidin-2-one lies entirely in their three-dimensional spatial arrangement at the C3 carbon.

-

(S)-3-Bromopiperidin-2-one: Following Cahn-Ingold-Prelog (CIP) priority rules (Br > C=O > CH2 > H), the (S)-configuration dictates a counter-clockwise arrangement of priorities. In a standard 2D projection where the piperidone ring is in the plane, the bromine atom projects towards the viewer (wedge).

-

(R)-3-Bromopiperidin-2-one: The (R)-configuration dictates a clockwise arrangement, with the bromine atom projecting away from the viewer (dash).

Mechanistic Causality of the C3 Position: The C3 position is uniquely activated. It is situated α to the lactam carbonyl. The strong electron-withdrawing inductive effect of the adjacent carbonyl group makes the C3 carbon highly electrophilic. Concurrently, the bromine atom serves as an excellent leaving group due to its large atomic radius and polarizability. This dual-activation primes the molecule for stereospecific nucleophilic substitution ( SN2 ) reactions.

Because SN2 reactions require a strict backside attack (180° trajectory relative to the leaving group), the choice of starting enantiomer strictly dictates the stereochemistry of the final product. An attack on the (S)-enantiomer will reliably yield an (R)-configured product, and vice versa.

Stereodivergent workflow for (S) and (R) 3-bromopiperidin-2-one derivatives.

Comparative Analysis: (S) vs. (R) Enantiomers

To streamline drug development workflows, researchers must select the correct enantiomer based on the desired downstream API. The table below summarizes the quantitative and qualitative differences between the two forms.

| Parameter | (S)-3-Bromopiperidin-2-one | (R)-3-Bromopiperidin-2-one |

| CIP Configuration | (S) | (R) |

| Optical Activity | Optically active (specific rotation depends on solvent/N-protecting group) | Optically active (equal magnitude, opposite sign to the S-enantiomer) |

| SN2 Reaction Trajectory | Nucleophile attacks from the α -face (dash) | Nucleophile attacks from the β -face (wedge) |

| Downstream Substitution Product | Yields (R)-3-substituted piperidines | Yields (S)-3-substituted piperidines |

| Biological Implication | Precursor for targets requiring (R)-spatial fit (e.g., specific peptidomimetics) [1] | Precursor for targets requiring (S)-spatial fit (e.g., non-natural amino acids) [2] |

Asymmetric Synthesis & Diastereoselective Applications

Obtaining enantiopure 3-bromopiperidin-2-one is traditionally achieved through chiral pool synthesis, enzymatic desymmetrization, or the use of chiral auxiliaries [2]. A landmark methodology by Romero et al. demonstrated the powerful use of (R)-(-)-2-phenylglycinol as a chiral auxiliary to synthesize enantiopure 3-bromopiperidin-2-one derivatives, which were subsequently subjected to diastereoselective arylation using organocuprate reagents [1].

Experimental Protocol: Diastereoselective Arylation via Chiral Auxiliary

Note: This protocol is a self-validating system. Step 3 includes an analytical checkpoint to ensure stereochemical integrity before proceeding to scale-up.

Objective: Synthesize an enantiopure 3-arylpiperidine derivative from an enantiopure 3-bromopiperidin-2-one precursor.

Reagents:

-

Enantiopure N-protected 3-bromopiperidin-2-one (derived from (R)-(-)-2-phenylglycinol)

-

Organocuprate reagent ( Ar2CuLi )

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH4Cl

Step-by-Step Methodology:

-

Preparation of the Electrophile: Dissolve 1.0 equivalent of the enantiopure (e.g., S-configured at C3) N-protected 3-bromopiperidin-2-one in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath. Causality: Low temperatures are critical to suppress elimination side-reactions (E2) and ensure the nucleophile strictly follows the SN2 pathway.

-

Nucleophilic Addition: Slowly add 1.5 equivalents of the freshly prepared organocuprate reagent ( Ar2CuLi ) dropwise via syringe. Maintain the temperature at -78°C for 2 hours. Causality: Organocuprates are "soft" nucleophiles. They preferentially attack the σ∗ orbital of the C-Br bond rather than attacking the "hard" lactam carbonyl, ensuring high regioselectivity.

-

Analytical Checkpoint (In-Process Control): Extract a 50 μL aliquot, quench in NH4Cl , extract with ethyl acetate, and analyze via Chiral HPLC. Validation: The chromatogram must show >95% diastereomeric excess (d.e.). If significant epimerization is detected, the reaction temperature was compromised.

-

Quenching and Isolation: Quench the bulk reaction mixture by slowly adding saturated aqueous NH4Cl at -78°C, then allow it to warm to room temperature. Extract the aqueous layer three times with diethyl ether.

-

Purification: Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (R)-3-arylpiperidin-2-one derivative.

Divergent synthetic applications of enantiopure 3-bromopiperidin-2-one.

Conclusion

The distinction between (S) and (R) 3-bromopiperidin-2-one extends far beyond nomenclature; it is the foundational variable that dictates the 3D architecture of downstream pharmaceutical agents. By understanding the mechanistic causality of the C3 electrophilic center and employing rigorous, temperature-controlled SN2 protocols, researchers can leverage these enantiomers to predictably synthesize complex, stereopure heterocyclic APIs.

References

-

Romero, O., Castro, A., Terán, J.L., Gnecco, D., Orea, M.L., Mendoza, A., Flores, M., Roa, L.F., & Juárez, J.R. "Diastereoselective arylation of enantiopure 3-bromopiperidin-2-one derived from (R)-(−)-2-phenylglycinol with organocuprate reagents." Tetrahedron Letters, 52(45), 2011, 5947-5950. URL:[Link]

The Strategic Role of (S)-3-Bromopiperidin-2-one Derivatives in Asymmetric Synthesis and Drug Development

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs, serving as the core scaffold for therapeutics ranging from antihistamines to targeted neurological agents. Within this chemical space, functionalized piperidin-2-ones (δ-valerolactams) are highly prized as versatile chiral building blocks. Specifically, (S)-3-bromopiperidin-2-one and its derivatives have emerged as critical intermediates for the enantioselective synthesis of 3-alkyl and 3-aryl piperidines, as well as complex indolizidine alkaloids[1].

This technical whitepaper explores the mechanistic principles, synthetic workflows, and downstream pharmaceutical applications of (S)-3-bromopiperidin-2-one derivatives. By leveraging specific chiral auxiliaries—most notably (R)-(-)-2-phenylglycinol—chemists can exert absolute stereocontrol over the C3 position, enabling the predictable construction of densely functionalized bioactive molecules[2].

Mechanistic Foundations: Chiral Induction and Facial Selectivity

The fundamental challenge in functionalizing the piperidine C3 position lies in overcoming the inherent conformational flexibility of the six-membered ring to achieve high diastereoselectivity. To solve this, the incorporation of a chiral auxiliary is employed to rigidify the system and provide steric shielding.

The (R)-(-)-2-Phenylglycinol Auxiliary

The condensation of δ-valerolactone or 5-oxopentanoic acid with (R)-(-)-2-phenylglycinol yields a bicyclic lactam (an oxazolopiperidone). This bicyclic framework locks the piperidine ring into a predictable conformation[3].

-

Causality of Stereocontrol: The bulky phenyl group of the auxiliary occupies a pseudo-axial position, effectively blocking the endo face of the enolate generated at C3. Consequently, when the enolate is trapped by an electrophile (such as a brominating agent like N-bromosuccinimide), the approach is strictly restricted to the less hindered exo face. This rigid steric gating is what guarantees the high diastereomeric excess (de) of the resulting 3-bromo derivative[2].

Diastereoselective Substitution via Organocuprates

Once the enantiopure 3-bromopiperidin-2-one derivative is isolated, the C-Br bond serves as a highly reactive handle for further C-C bond formation. The reaction of these brominated lactams with lithium diorganocuprates (R₂CuLi) is a hallmark transformation in modern medicinal chemistry[4].

-

Reaction Dynamics: Organocuprates are "soft" nucleophiles. Instead of promoting unwanted elimination pathways (which are common with hard nucleophiles like alkyllithiums), cuprates undergo an oxidative addition/reductive elimination sequence or a direct S_N2-like displacement with inversion of configuration at the C3 stereocenter. The presence of the chiral auxiliary ensures that the incoming aryl or alkyl group is installed with absolute stereochemical fidelity, yielding enantiopure 3-substituted piperidines[5].

Applications in Drug Development

The ability to precisely install aryl or alkyl groups at the C3 position of the piperidine ring is directly applicable to the total synthesis of natural products and active pharmaceutical ingredients (APIs).

-

Indolizidine Alkaloids: Derivatives of 3-bromopiperidin-2-one have been successfully utilized as advanced precursors in the total synthesis of (+)-209B, a potent neurotoxin and research tool for studying neuromuscular junctions[6].

-

Calcium Channel Blockers: Substituted piperidinones and dihydropyrimidinones share structural pharmacophores that are actively investigated for antihypertensive and anti-inflammatory properties[7].

Quantitative Analysis of Substitution Efficiency

The table below summarizes the typical reaction profiles for the diastereoselective arylation and alkylation of (R)-(-)-2-phenylglycinol-derived 3-bromopiperidin-2-one using various organocuprate reagents. The data highlights the robust nature of this methodology across different nucleophiles[4].

| Reagent (Organocuprate) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Excess (de %) |

| Ph₂CuLi (Diphenylcuprate) | THF | -78 to 0 | 4.0 | 85 | > 98 |

| Me₂CuLi (Dimethylcuprate) | THF | -78 to 0 | 3.5 | 81 | > 95 |

| (4-MeC₆H₄)₂CuLi | THF | -78 to 0 | 4.5 | 83 | > 98 |

| (4-MeOC₆H₄)₂CuLi | THF | -78 to 0 | 5.0 | 78 | > 95 |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating analytical checkpoints.

Protocol A: Synthesis of Enantiopure 3-Bromopiperidin-2-one Derivative

Objective: To brominate the chiral bicyclic lactam with high exo-facial selectivity.

-

Preparation: Dissolve 10 mmol of the (R)-(-)-2-phenylglycinol-derived bicyclic lactam in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Enolization: Cool the solution to -78 °C. Slowly add 1.1 equivalents of Lithium diisopropylamide (LDA) dropwise. Stir for 1 hour to ensure complete enolate formation.

-

Bromination: Add a solution of N-bromosuccinimide (NBS, 1.2 eq) in anhydrous DCM dropwise to the enolate mixture.

-

Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting material (Rf ~0.35) should disappear, replaced by a single new spot (Rf ~0.45).

-

Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation Checkpoint (NMR): Purify via flash chromatography. Confirm the C3 stereocenter inversion via ¹H NMR; the proton at C3 should appear as a distinct doublet of doublets, and the absence of diastereomeric peaks confirms a de >95%.

Protocol B: Diastereoselective Arylation via Lithium Diphenylcuprate

Objective: To displace the bromide with a phenyl group while maintaining stereochemical purity.

-

Cuprate Generation: In a flame-dried flask under argon, suspend CuI (2.0 eq) in anhydrous THF (20 mL) at 0 °C. Add Phenyllithium (4.0 eq) dropwise. Stir until the solution becomes homogeneous and dark, indicating the formation of Ph₂CuLi. Cool to -78 °C.

-

Substitution: Dissolve the 3-bromopiperidin-2-one derivative (1.0 eq) in 10 mL of THF and add it dropwise to the cuprate solution at -78 °C.

-

Reaction Progression: Stir the mixture for 2 hours at -78 °C, then slowly warm to 0 °C over 2 hours.

-

Quenching: Quench carefully with a 1:1 mixture of saturated aqueous NH₄Cl and NH₄OH to solubilize copper salts. Extract with ethyl acetate.

-

Validation Checkpoint (Yield & Purity): Purify the organic layer via column chromatography. Confirm the successful displacement by the disappearance of the C-Br isotopic signature in Mass Spectrometry (MS) and the appearance of aromatic protons (δ 7.1–7.4 ppm) in the ¹H NMR spectrum[8].

Synthetic Workflow Visualization

Synthetic workflow for enantiopure 3-substituted piperidines via 3-bromopiperidin-2-one.

Conclusion

The utilization of (S)-3-bromopiperidin-2-one derivatives represents a highly rational and efficient approach to asymmetric synthesis in medicinal chemistry. By exploiting the steric bulk of chiral auxiliaries like (R)-(-)-2-phenylglycinol, chemists can dictate the facial selectivity of both electrophilic bromination and subsequent nucleophilic organocuprate additions. This methodology provides a self-validating, high-yield pathway to complex azaheterocycles, ensuring the rigorous stereochemical purity required for modern drug development.

References

-

Bicyclic Piperidines via [2 + 2] Photocycloaddition The Journal of Organic Chemistry URL:[Link]

-

Alkylation of phenylglycinol-derived bicyclic lactams. Enantioselective synthesis of 3-alkylpiperidines ResearchGate / Tetrahedron URL:[Link]

-

Diastereoselective arylation of enantiopure 3-bromopiperidin-2-one derived from (R)-(-)-2-phenylglycinol with organocuprate reagents Tetrahedron Letters / ORCID URL:[Link]

-

Chemistry of carbanions. XXVII. Convenient precursor for the generation of lithium organocuprates The Journal of Organic Chemistry URL:[Link]

-

MCAS Journal Volume-VI - Muthayammal College of Arts and Science Muthayammal College of Arts and Science URL:[Link]

Sources

(S)-3-Bromopiperidin-2-one: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

(S)-3-Bromopiperidin-2-one has emerged as a cornerstone chiral building block in modern medicinal chemistry. Its rigid, stereodefined scaffold and the synthetically versatile bromine handle make it an invaluable precursor for a diverse array of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic applications, offering researchers and drug development professionals the critical insights required to leverage this powerful intermediate. We will explore the causality behind synthetic choices, detail robust experimental protocols, and showcase its role in the construction of clinically relevant molecules, including advanced PARP inhibitors.

Introduction: The Strategic Importance of Chiral Scaffolds

In the pursuit of highly specific and efficacious pharmaceuticals, the control of three-dimensional molecular geometry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities.[1][2] The pharmaceutical industry's demand for single-enantiomer drugs has driven the development of sophisticated synthetic methods and the identification of versatile chiral intermediates.[3][4]

(S)-3-Bromopiperidin-2-one, a chiral lactam, serves as an exemplary building block.[1][5] Its structure offers several strategic advantages:

-

Pre-defined Stereocenter: The (S)-configuration at the C3 position provides a fixed stereochemical anchor, guiding the stereochemistry of subsequent transformations and reducing the need for challenging chiral separations later in a synthetic sequence.[5]

-

Constrained Conformation: The piperidinone ring system imparts a degree of conformational rigidity, which is often desirable for optimizing ligand-receptor binding interactions.

-

Reactive Handle: The bromine atom at the α-position to the carbonyl group is a versatile functional group, susceptible to a wide range of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

This guide will provide a comprehensive overview of this key building block, from its synthesis to its application, to empower chemists in the design and execution of innovative drug discovery campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and analytical characteristics is fundamental for its effective use.

Table 1: Physicochemical Properties of 3-Bromopiperidin-2-one

| Property | Value | Source |

| Molecular Formula | C₅H₈BrNO | [6] |

| Molecular Weight | 178.03 g/mol | [6] |

| Appearance | Solid | [7] |

| Purity (Typical) | ≥95% | [7] |

| Storage Conditions | Room temperature, inert atmosphere | [7] |

Note: Data for the racemate is often reported by commercial suppliers. The (S)-enantiomer will exhibit optical activity, a key parameter to verify enantiopurity.

Spectroscopic analysis is crucial for confirming the structure and purity of (S)-3-Bromopiperidin-2-one. While specific data for the pure (S)-enantiomer requires access to specialized literature or in-house analysis, the expected spectral features would include characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, along with a confirmatory molecular ion peak in mass spectrometry.

Stereoselective Synthesis: Accessing the Chiral Core

The reliable and scalable synthesis of enantiopure (S)-3-Bromopiperidin-2-one is critical for its widespread application. The most common and field-proven strategies leverage the "chiral pool," using readily available, enantiopure natural products as starting materials.[2]

Chiral Pool Synthesis from L-Glutamic Acid

L-glutamic acid is an inexpensive and abundant chiral starting material. The synthetic route involves a multi-step sequence that preserves the stereochemistry of the starting amino acid.

The general causality of this pathway is as follows:

-